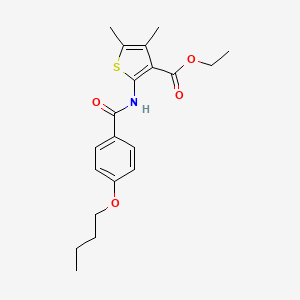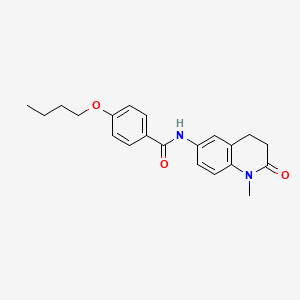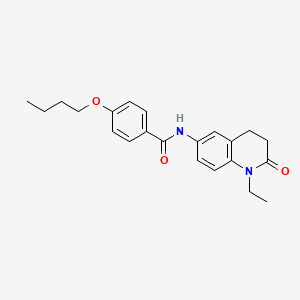![molecular formula C24H29N5O2 B6570645 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 946245-03-0](/img/structure/B6570645.png)
4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The molecule also contains a pyrimidine ring, which is a key component of many important biomolecules, including the nucleic acids DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the planarity of the molecule, while the butoxy and pyrimidinyl groups could potentially introduce some steric hindrance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group could increase its solubility in water, while the butoxy group could make it more lipophilic .科学研究应用
4-OBN-PMPA is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used in studies of protein-protein interactions, enzyme inhibition, and drug-target interactions. It has also been used in studies of enzyme-substrate interactions, receptor activation, and drug-receptor interactions. Additionally, 4-OBN-PMPA has been used in studies of the effects of drugs on cell signaling pathways and the mechanisms of action of drugs.
作用机制
The mechanism of action of 4-OBN-PMPA is still not fully understood. However, it is known to interact with various proteins and enzymes in the body, which suggests that it is likely to act as an inhibitor of some kind. It is also known to interact with various receptors in the body, which suggests that it may be able to activate or inhibit certain cellular pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-OBN-PMPA are still being studied. However, it is known to interact with various proteins and enzymes in the body, which suggests that it may have an effect on various biochemical and physiological processes. In addition, it is known to interact with various receptors in the body, which suggests that it may be able to activate or inhibit certain cellular pathways.
实验室实验的优点和局限性
4-OBN-PMPA has a number of advantages for use in lab experiments. Its small size and relatively low toxicity make it an ideal compound for use in biochemical and pharmacological studies. Additionally, its ability to interact with various proteins, enzymes, and receptors makes it a useful tool for studying the effects of drugs on cell signaling pathways and the mechanisms of action of drugs.
However, 4-OBN-PMPA also has some limitations. Its small size makes it difficult to detect and quantify in certain experiments, and its relatively low toxicity makes it difficult to use in studies of toxicity. Additionally, its ability to interact with various proteins, enzymes, and receptors makes it difficult to use in certain studies, as it may interact with other compounds in the experiment and affect the results.
未来方向
There are a number of future directions for research involving 4-OBN-PMPA. These include further studies of its mechanism of action, its effects on biochemical and physiological processes, and its potential for use in drug development. Additionally, further studies of its ability to interact with various proteins, enzymes, and receptors could provide insight into the effects of drugs on cell signaling pathways and the mechanisms of action of drugs. Finally, further research into its potential for use in drug toxicity studies could provide valuable information for the development of safer drugs.
合成方法
The synthesis of 4-OBN-PMPA begins with the reaction of 4-butoxybenzaldehyde and 4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenylhydrazine, which produces 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)hydrazone. This hydrazone is then treated with aqueous hydrochloric acid, resulting in the formation of 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide.
属性
IUPAC Name |
4-butoxy-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-5-6-15-31-21-13-7-18(8-14-21)23(30)26-19-9-11-20(12-10-19)27-24-25-17(2)16-22(28-24)29(3)4/h7-14,16H,5-6,15H2,1-4H3,(H,26,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLFTYXGFQNRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6570566.png)
![N-butyl-2-(4-{1-[(3-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide](/img/structure/B6570573.png)
![butyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6570577.png)
![butyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate](/img/structure/B6570581.png)
![butyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate](/img/structure/B6570592.png)
![butyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B6570603.png)
![butyl 4-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B6570611.png)
![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6570615.png)

![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B6570631.png)
![4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570654.png)


